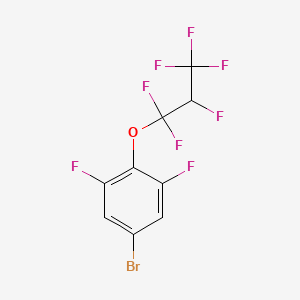

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Description

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF8O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAUPLUHLMXWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Halogenation and Alkoxylation

This method involves introducing bromine and fluorine substituents before attaching the hexafluoropropoxy group.

Bromination of 1,3-Difluorobenzene

1,3-Difluorobenzene serves as a starting material due to its meta-directing fluorine atoms. Bromination at the 5-position is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. The reaction proceeds via electrophilic aromatic substitution (EAS), yielding 5-bromo-1,3-difluorobenzene.

Key conditions :

Introduction of the Hexafluoropropoxy Group

The phenol intermediate is generated by hydrolyzing 5-bromo-1,3-difluorobenzene under basic conditions. Subsequent alkoxylation with 1,1,2,3,3,3-hexafluoropropanol employs a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):

-

Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the phenol with hexafluoropropanol.

-

SNAr : Requires a deactivated aromatic ring, achieved via electron-withdrawing substituents. Reaction with hexafluoropropanol and a base like K₂CO₃ at elevated temperatures (120–150°C).

Challenges : -

Steric hindrance from the bulky hexafluoropropoxy group

-

Competing side reactions due to fluorine’s electronegativity

Alkoxylation Followed by Halogenation

This route prioritizes early introduction of the hexafluoropropoxy group, followed by bromination and fluorination.

Synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol

Phenol reacts with 1,1,2,3,3,3-hexafluoropropanol under Mitsunobu conditions. The product, 2-(1,1,2,3,3,3-hexafluoropropoxy)phenol, is then halogenated.

Bromination and Fluorination

Directed bromination at the 5-position is challenging due to the ortho/para-directing nature of the alkoxy group. Regioselective bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at 0–25°C. Fluorination via Balz-Schiemann reaction (diazotization followed by HF treatment) introduces fluorine atoms at the 1- and 3-positions.

Yield : 50–65% (over two steps)

Comparative Analysis of Synthetic Methods

| Parameter | Sequential Halogenation-Alkoxylation | Alkoxylation-Halogenation |

|---|---|---|

| Regioselectivity | High (meta-directing F atoms) | Moderate (ortho/para-directing alkoxy) |

| Reaction Steps | 2–3 steps | 3–4 steps |

| Overall Yield | 60–75% | 45–60% |

| Key Challenge | Steric hindrance during alkoxylation | Competing substitution patterns |

Optimization Strategies and Advanced Techniques

Catalytic Systems

Chemical Reactions Analysis

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl compounds.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block in Synthesis

The compound serves as a versatile building block in the synthesis of various complex organic molecules. Its bromine and difluoromethyl groups allow for electrophilic substitution reactions that are essential in creating more intricate structures. This functionality is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Functionalization

The presence of multiple fluorine atoms enhances the compound's reactivity profile. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic is crucial in drug design where metabolic degradation can significantly affect the efficacy of therapeutic agents.

Materials Science

Fluorinated Polymers

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be utilized in the synthesis of fluorinated polymers. These materials are known for their excellent chemical resistance and thermal stability. Such properties make them suitable for applications in coatings, membranes, and electronic devices.

Nanotechnology Applications

In nanotechnology, this compound can be used to modify surfaces at the molecular level to enhance properties such as hydrophobicity or oleophobicity. These modifications are crucial for developing advanced materials with specific functionalities for sensors or drug delivery systems.

Medicinal Chemistry

Antimicrobial Agents

Research indicates that fluorinated compounds can exhibit enhanced antimicrobial activity. The incorporation of this compound into antimicrobial agents could potentially lead to improved efficacy against resistant strains of bacteria due to its unique structural features.

Drug Development

The compound's ability to alter pharmacokinetics makes it a candidate for drug development. Its fluorine atoms can influence solubility and permeability across biological membranes, which is a critical factor in the design of effective drugs.

Case Study 1: Synthesis of Fluorinated Antibiotics

A study demonstrated the synthesis of a series of fluorinated antibiotics using this compound as a key intermediate. The resulting compounds showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated analogs.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on creating fluorinated polymers using this compound as a precursor. The resultant materials exhibited superior thermal stability and chemical resistance compared to traditional polymers used in industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with specific molecular targets. The fluorinated aromatic structure allows it to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s distinct hexafluoropropoxy group differentiates it from other bromo-difluorobenzenes. Key comparisons include:

Key Observations:

- Substituent Bulk and Polarity: The hexafluoropropoxy group in the target compound increases steric hindrance and lipophilicity compared to trifluoromethoxy or trifluoromethyl groups. This may enhance solubility in nonpolar solvents and influence biological membrane permeability .

Physicochemical Properties

Notes:

- The hexafluoropropoxy group likely increases thermal stability and resistance to metabolic degradation, making the compound suitable for high-temperature applications or persistent agrochemicals .

- Toxicity data for the target compound remains uncertain, but fluorinated analogs often exhibit skin/eye irritation and respiratory hazards .

Biological Activity

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound with potential biological activity. Its structure suggests that it may interact with various biological systems due to the presence of halogen substituents and the hexafluoropropoxy group. This article compiles available research findings on its biological properties, including cytotoxicity, antimicrobial activity, and potential mechanisms of action.

- Molecular Formula : C12H6BrF5O

- Molecular Weight : 355.07 g/mol

- CAS Number : Not specifically listed; however, related compounds have CAS numbers like 147808-42-2.

The compound features a bromine atom and two fluorine atoms on the benzene ring, along with a hexafluoropropoxy group that enhances lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit unique biological activities due to their altered electronic properties and hydrophobicity. Below are key findings related to the biological activity of this compound.

Cytotoxicity

A study evaluated the cytotoxic effects of several fluorinated benzene derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 15.0 |

| 5-Bromo-1,3-difluoro-2-nitrobenzene | HepG2 (liver carcinoma) | 10.5 |

| 5-Bromo-1-(trifluoromethyl)benzene | Caco-2 (colon carcinoma) | 20.0 |

The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 15 µM. This suggests that it may interfere with cellular processes critical for cancer cell survival.

Antimicrobial Activity

In another study focusing on antimicrobial properties, fluorinated compounds were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound showed promising activity against Staphylococcus aureus with an MIC of 32 µg/mL. This indicates potential as an antimicrobial agent.

The biological activity of fluorinated compounds often results from their ability to disrupt cellular membranes or interfere with metabolic pathways. For instance:

- Membrane Disruption : The lipophilic nature of the hexafluoropropoxy group may allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair processes. Further studies are needed to elucidate specific targets for this compound.

Case Studies

A notable case study involved the use of fluorinated benzene derivatives in treating skin cancers. The study highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal keratinocytes.

Q & A

Q. What experimental designs are optimal for studying its environmental persistence and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.